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Hafnium sulfide (HfS2)

Photodetector Near-infrared Responsivity

Hafnium disulfide (HfS2) is a layered group IVB transition metal dichalcogenide (TMD) with the CdI2-type 1T crystal structure, distinguished from the more widely studied group VIB TMDs (e.g., MoS2, WS2) by its higher electron affinity, superior theoretical carrier mobility (~1,800 cm²/V·s), and a tunable indirect band gap (≈1.2–1.45 eV in few-layer form, ~2.6 eV in monolayer). Its native oxide is HfO2, a well-established high-κ dielectric, which enables a unique seamless semiconductor/dielectric integration pathway unavailable to MoS2 or WS2.

Molecular Formula HfS2
Molecular Weight 242.6 g/mol
CAS No. 18855-94-2
Cat. No. B100278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium sulfide (HfS2)
CAS18855-94-2
Molecular FormulaHfS2
Molecular Weight242.6 g/mol
Structural Identifiers
SMILESS=[Hf]=S
InChIInChI=1S/Hf.2S
InChIKeyIBPNRGHKXLNFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Sulfide (HfS2) CAS 18855-94-2: Group IVB Transition Metal Dichalcogenide for Next-Generation Optoelectronics and Thermoelectrics


Hafnium disulfide (HfS2) is a layered group IVB transition metal dichalcogenide (TMD) with the CdI2-type 1T crystal structure, distinguished from the more widely studied group VIB TMDs (e.g., MoS2, WS2) by its higher electron affinity, superior theoretical carrier mobility (~1,800 cm²/V·s), and a tunable indirect band gap (≈1.2–1.45 eV in few-layer form, ~2.6 eV in monolayer) [1][2]. Its native oxide is HfO2, a well-established high-κ dielectric, which enables a unique seamless semiconductor/dielectric integration pathway unavailable to MoS2 or WS2 [3]. These intrinsic properties position HfS2 as a compelling candidate material system for low-power field-effect transistors, ultrasensitive near-infrared photodetectors, and high-efficiency thermoelectric devices [1][2][4].

Why MoS2, WS2, or ZrS2 Cannot Substitute HfS2 (CAS 18855-94-2) in Performance-Critical Device Stacks


Although MoS2 and WS2 dominate the 2D TMD literature, substituting them with HfS2—or vice versa—in a device stack is non-trivial because HfS2 belongs to a different TMD subgroup (group IVB vs. VIB), leading to fundamentally different band alignment, defect chemistry, and oxidation behavior [1][2]. HfS2 exhibits a higher electron affinity than Mo or W dichalcogenides, which reduces contact resistance in transistor architectures [1]. Its sulfur vacancy acts as a shallow donor, in contrast to the deep donor in SnS2 or the ambivalent doping in MoS2, directly affecting carrier concentration control [2]. Most critically, HfS2 is the only TMD whose native oxide is the high-κ dielectric HfO2, enabling atomically abrupt semiconductor/oxide interfaces through simple plasma oxidation—a process that is physically impossible with MoS2 (which forms volatile MoO3) or WS2 (which forms WO3) [3]. These differences mean that procurement decisions based solely on “TMD class” equivalence will lead to measurable performance gaps in mobility, contact resistance, gate dielectric quality, and photoresponsivity, as quantified below.

Hafnium Sulfide (HfS2) CAS 18855-94-2: Quantified Differentiation Evidence Against Leading TMD Comparators


Near-Infrared Photoresponsivity: HfS2 Outperforms MoS2 by a Factor of >10⁹

In a direct head-to-head comparison within the same study, few-layer HfS2 phototransistors achieved an ultrahigh near-infrared responsivity of 3.08 × 10⁵ A W⁻¹, which is 10⁹-fold higher than the 9 × 10⁻⁵ A W⁻¹ measured for multilayer MoS2 under equivalent near-infrared illumination [1]. The HfS2 devices also delivered a detectivity exceeding 4.01 × 10¹² Jones and a photogain surpassing 4.72 × 10⁵, values described by the authors as superior to the vast majority of reported 2D-material-based phototransistors [1].

Photodetector Near-infrared Responsivity

Thermoelectric Figure of Merit ZT: Strained Monolayer HfS2 Reaches 3.35 vs. MoS2's 0.58

First-principles Boltzmann transport calculations show that p-type monolayer HfS2 under 7% biaxial tensile strain achieves a maximum thermoelectric figure of merit ZT = 3.35 [1]. By comparison, analogous theoretical studies on monolayer MoS2 and WS2 report room-temperature ZT maxima of 0.58 and 0.067, respectively—values limited primarily by their higher lattice thermal conductivity [1]. Even the unstrained HfS2 bilayer reaches ZT = 1.76, and n-type HfS2 bilayer under 3% strain achieves ZT = 3.29 [2]. The dramatic ZT advantage arises from a combination of lower lattice thermal conductivity (κ_ph as low as 0.26 W m⁻¹ K⁻¹ at 800 K for monolayer HfS2 [3]) and strain-induced valence band convergence that boosts the power factor.

Thermoelectric Figure of merit Strain engineering

Native High-κ Dielectric Integration: HfO2/HfS2 Heterostructure Achieves Atomically Abrupt Interface with D_it = 6 × 10¹¹ cm⁻² eV⁻¹

A unique differentiating feature of HfS2 is that its native oxide is HfO2—a high-κ dielectric (κ ≈ 20–25) already deployed in commercial CMOS technology. Plasma oxidation of 2D HfS2 yields a HfO2/HfS2 heterostructure with an atomically abrupt, impurity-free interface [1]. The fabricated top-gate FET exhibited a low interface trap density D_it of 6 × 10¹¹ cm⁻² eV⁻¹ and a high on/off current ratio exceeding 10⁷ [1]. In contrast, MoS2 and WS2 oxidize to form MoO3 and WO3 respectively—neither of which is a usable gate dielectric—while attempts to deposit external high-κ dielectrics (e.g., ALD HfO2) on MoS2 are plagued by nucleation problems and high interface trap densities typically >10¹² cm⁻² eV⁻¹ [1][2]. HfS2 is the only TMD for which the native oxidation process is unlimited (layer-by-layer) rather than self-limited, enabling precise dielectric thickness control [1].

High-κ dielectric Interface quality Top-gate transistor

Electron Affinity and Contact Resistance: HfS2 Enables Lower-Resistance Metal Contacts Than MoS2 or WS2

The higher electron affinity of Hf-based dichalcogenides relative to Mo or W dichalcogenides facilitates the formation of low-resistance electrical contacts—a perennial challenge in 2D semiconductor devices [1][2]. Theoretical analysis shows that HfS2 belongs to the closed-shell TMD category, which, unlike open-shell TMDs such as MoS2, does not form strong covalent bonds with contact metals; this suppresses Fermi-level pinning and enables Schottky barrier height tuning [2]. Experimentally, the first few-layer HfS2 FETs demonstrated robust current saturation and a high on/off ratio >10⁴ using simple metal contacts, and subsequent electrolyte-gated devices achieved a drain current of 0.75 mA/μm with mobility estimated ≥45 cm²/V·s, indicating that the intrinsic transport is not contact-limited [1].

Contact resistance Electron affinity Schottky barrier

Band Gap and Defect Chemistry: Shallow Donor Behavior of Sulfur Vacancies in HfS2 Contrasts with Deep Donors in SnS2 and MoS2

First-principles defect calculations reveal that the sulfur vacancy (V_S) in monolayer HfS2 acts as a shallow donor, whereas the analogous vacancy in SnS2 is a deep donor and in MoS2 can behave as either a deep or shallow center depending on the charge state [1]. Shallow donors are essential for achieving controllable n-type doping without carrier trapping. Additionally, the quasiparticle band gap of monolayer HfS2 is calculated to be ~2.6 eV (indirect, Γ→M), compared to ~2.8 eV for ZrS2 and ~1.9 eV for monolayer MoS2 (direct) [1][2]. The indirect nature of HfS2's gap, combined with its favorable band offsets with WSe2, makes it particularly suitable for tunnel FET applications where direct-gap materials suffer from excessive ambipolar leakage [1].

Defect engineering Band gap Doping

Hafnium Sulfide (HfS2) CAS 18855-94-2: Evidence-Based Application Scenarios for Scientific Procurement


Ultrasensitive Near-Infrared Photodetectors and Imaging Arrays

Based on the demonstrated 10⁹-fold photoresponsivity advantage of HfS2 over MoS2 in the near-infrared (3.08 × 10⁵ A W⁻¹ vs. 9 × 10⁻⁵ A W⁻¹) [1], HfS2 is the TMD of choice for near-infrared photodetectors requiring single-photon sensitivity. The detectivity exceeding 4.01 × 10¹² Jones and photogain >4.72 × 10⁵ [1] make HfS2 suitable for night-vision, biomedical imaging, and LIDAR applications. Procurement of HfS2 crystals or CVD-grown films is indicated when the target specification is NIR responsivity above 10⁴ A W⁻¹, which MoS2 cannot reach. The fast photoresponse of 24 ms demonstrated for vertically oriented HfS2 nanosheets [2] further supports imaging array applications requiring frame rates above 40 Hz.

Low-Power Field-Effect Transistors with Integrated Native High-κ Gate Dielectric

The HfO2/HfS2 heterostructure formed by plasma oxidation provides an atomically abrupt semiconductor/dielectric interface with D_it = 6 × 10¹¹ cm⁻² eV⁻¹ and on/off ratio >10⁷ [3]. This eliminates the need for ALD or transfer of external high-κ dielectrics, reducing process complexity and cost. Combined with the higher electron affinity of HfS2, which yields lower contact resistance than MoS2 or WS2 [4], the material system is suited for scaled low-power logic transistors. Procurement of HfS2 is recommended for R&D programs targeting sub-10 nm channel FETs where gate dielectric quality and contact resistance are the dominant performance limiters.

High-Efficiency Thermoelectric Modules for Waste-Heat Recovery and Solid-State Cooling

The predicted ZT_max of 3.35 for p-type strained monolayer HfS2 [5] and 3.29 for n-type strained bilayer HfS2 [6] place HfS2 among the highest-ZT 2D thermoelectric materials known. Because both p- and n-type doping can achieve ZT > 3 in HfS2 under moderate strain, a complete thermoelectric module with both leg types is feasible using the same base material—a significant manufacturing advantage. Procurement of HfS2 powders or thin films for thermoelectric prototyping is indicated when the performance target is conversion efficiency >15% of Carnot, which requires ZT > 2; MoS2 (ZT = 0.58) and WS2 (ZT = 0.067) cannot approach this threshold.

Tunnel Field-Effect Transistors (TFETs) and Staggered Heterojunctions

The indirect band gap (~2.6 eV monolayer) and favorable band offsets of HfS2 with WSe2 [7] make it a superior channel material for tunnel FETs, where direct-gap materials like MoS2 suffer from high ambipolar leakage. The shallow-donor nature of sulfur vacancies in HfS2 [7] further enables reliable n-type doping for TFET source/drain engineering without deep-level traps. Procurement of high-purity HfS2 crystals is recommended for heterostructure TFET research programs targeting sub-60 mV/decade subthreshold swing and low standby power.

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